

# Stability of Nickel Telluride in Acidic vs. Alkaline Electrolytes: A Comparative Guide

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## Compound of Interest

Compound Name: Nickel telluride

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For researchers, scientists, and drug development professionals, the stability of electrocatalyst materials is a critical parameter for ensuring the longevity and reliability of electrochemical processes. This guide provides an objective comparison of the stability of **nickel telluride** (NiTe) in acidic and alkaline electrolytes, supported by experimental data and detailed methodologies.

**Nickel telluride** has emerged as a promising non-precious metal electrocatalyst for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), key processes in water splitting for hydrogen production. Its performance, however, is intrinsically linked to its stability in the operating electrolyte. This guide assesses the durability of NiTe in the two most common types of electrolytes: acidic and alkaline.

## Performance and Stability in Alkaline Electrolytes

In alkaline media, typically aqueous solutions of potassium hydroxide (KOH), **nickel telluride** exhibits exceptional stability, particularly for the OER. Studies have shown that materials like  $\text{Ni}_3\text{Te}_2$  can operate for extended periods without significant degradation. This stability is often attributed to the in-situ formation of a passivating layer of nickel oxyhydroxide (NiOOH) on the catalyst surface, which is itself an active species for the OER.

### Key Observations:

- **High Durability:** **Nickel telluride** electrocatalysts have demonstrated stable operation for thousands of hours in alkaline solutions with minimal loss in activity.

- Surface Reconstruction: During electrolysis, the surface of **nickel telluride** can undergo reconstruction to form a NiOOH layer, which is believed to be the true catalytic site for OER. This transformation does not typically lead to a decrease in performance.
- Corrosion Resistance: The material shows little to no evidence of corrosion, degradation, or compositional changes after prolonged use in alkaline electrolytes, as confirmed by surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS).[\[1\]](#)

## Performance and Stability in Acidic Electrolytes

The stability of **nickel telluride** in acidic electrolytes, such as sulfuric acid ( $\text{H}_2\text{SO}_4$ ), is a more complex issue. While many transition metal chalcogenides are prone to dissolution in acidic conditions, certain compositions of **nickel telluride** have shown surprising resilience, particularly for the HER.

Key Observations:

- Composition Dependent Stability: The stability of **nickel telluride** in acid is highly dependent on its specific composition and structure.
- Promise in Ternary Systems: Ternary **nickel tellurides**, such as MoWNiTe, have demonstrated remarkable stability in acidic media, with continuous operation for up to 3000 hours at a high current density of  $100 \text{ mA cm}^{-2}$ .[\[2\]](#)
- Good Intrinsic Stability: Porous **nickel telluride** nanosheets have been reported to have excellent electrocatalytic stability in both acidic and alkaline conditions, suggesting an inherent robustness of the Ni-Te bond.[\[3\]](#)

## Comparative Stability Data

The following tables summarize the quantitative stability data for **nickel telluride** and its alternatives in both alkaline and acidic electrolytes.

Electrocatalyst	Electrolyte	Reaction	Test Duration (hours)	Current Density (mA cm <sup>-2</sup> )	Performance Change	Reference
Ni <sub>3</sub> Te <sub>2</sub>	1 M KOH	OER	>24	10	No significant change	[1]
NiFe-LDH	1 M KOH	OER	1000	100	Negligible decay	
NiCoP	1 M KOH	OER	50	20	Stable operation	
MoWNiTe	0.5 M H <sub>2</sub> SO <sub>4</sub>	HER	3000	100	Well-maintained performance	[2]
Ni <sub>2</sub> P	0.5 M H <sub>2</sub> SO <sub>4</sub>	HER	10 days	-400 mV vs RHE	Conversion to Ni-O/OH and phosphate s	
Pt/C	0.5 M H <sub>2</sub> SO <sub>4</sub>	HER	<100	10	Significant degradation	

Table 1: Comparative stability of **nickel telluride** and alternative electrocatalysts in alkaline and acidic media.

## Experimental Protocols

The stability of electrocatalysts is typically evaluated using a variety of electrochemical techniques. The following are detailed methodologies for key experiments.

### Chronoamperometry

Objective: To assess the long-term stability of the catalyst at a constant current or potential.

**Protocol:**

- Electrode Preparation: The **nickel telluride** catalyst is deposited onto a conductive substrate (e.g., carbon paper, nickel foam).
- Electrochemical Cell Setup: A three-electrode setup is used, with the catalyst as the working electrode, a platinum wire or graphite rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/HgO).
- Electrolyte: The cell is filled with the desired electrolyte (e.g., 1 M KOH or 0.5 M H<sub>2</sub>SO<sub>4</sub>).
- Measurement: A constant potential or current density is applied to the working electrode for an extended period (e.g., 24-1000 hours).
- Data Analysis: The current (in potentiostatic mode) or potential (in galvanostatic mode) is monitored over time. A stable performance is indicated by a minimal change in the measured parameter.

## Cyclic Voltammetry (CV)

Objective: To evaluate the stability of the catalyst by subjecting it to repeated potential cycles.

**Protocol:**

- Cell Setup: The same three-electrode setup as for chronoamperometry is used.
- Measurement: The potential of the working electrode is swept linearly between two set points for a large number of cycles (e.g., 1000-5000 cycles).
- Data Analysis: The CV curves from the initial and final cycles are compared. A minimal change in the shape and current density of the voltammogram indicates good stability.

## Accelerated Durability Test (ADT)

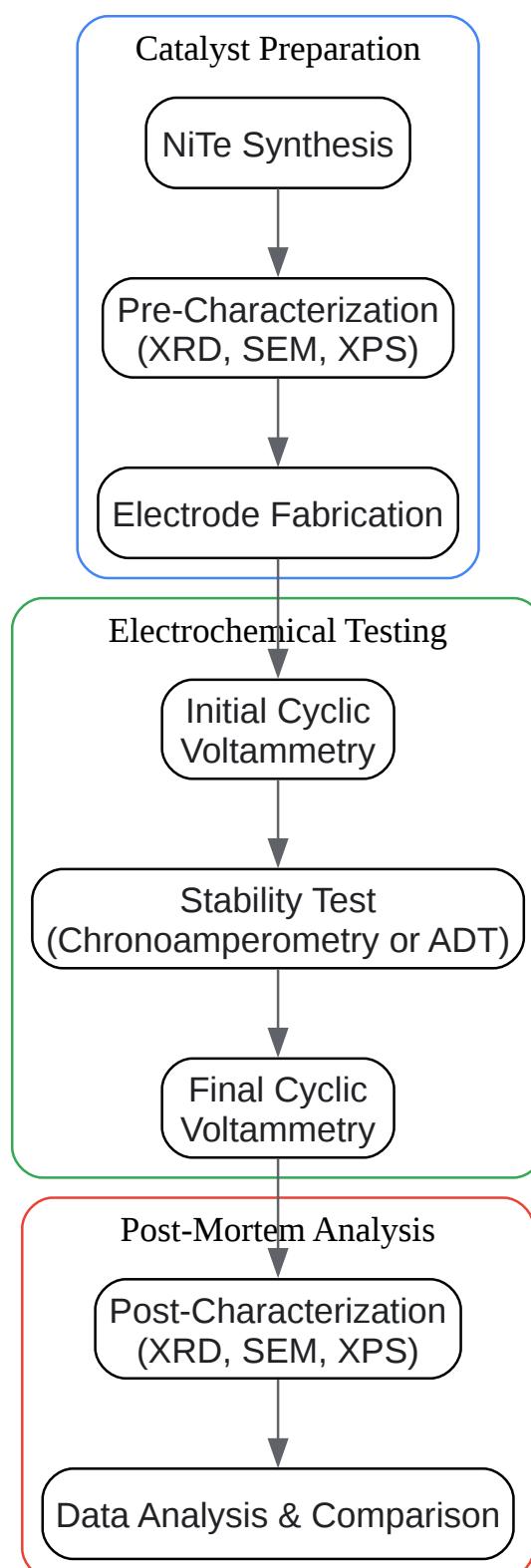
Objective: To simulate long-term operation and assess catalyst durability in a shorter timeframe.

**Protocol:**

- **Test Cycles:** The catalyst is subjected to repeated cycles that mimic "ON/OFF" operation. An "ON" step involves operating at a high current density, while the "OFF" step involves holding the catalyst at a more cathodic potential.[4]
- **Rapid Transitions:** The transition between "ON" and "OFF" states is performed with a fast potential sweep to simulate sudden power changes.[4]
- **Performance Evaluation:** The catalyst's performance (e.g., overpotential required to achieve a certain current density) is measured before and after a set number of ADT cycles.

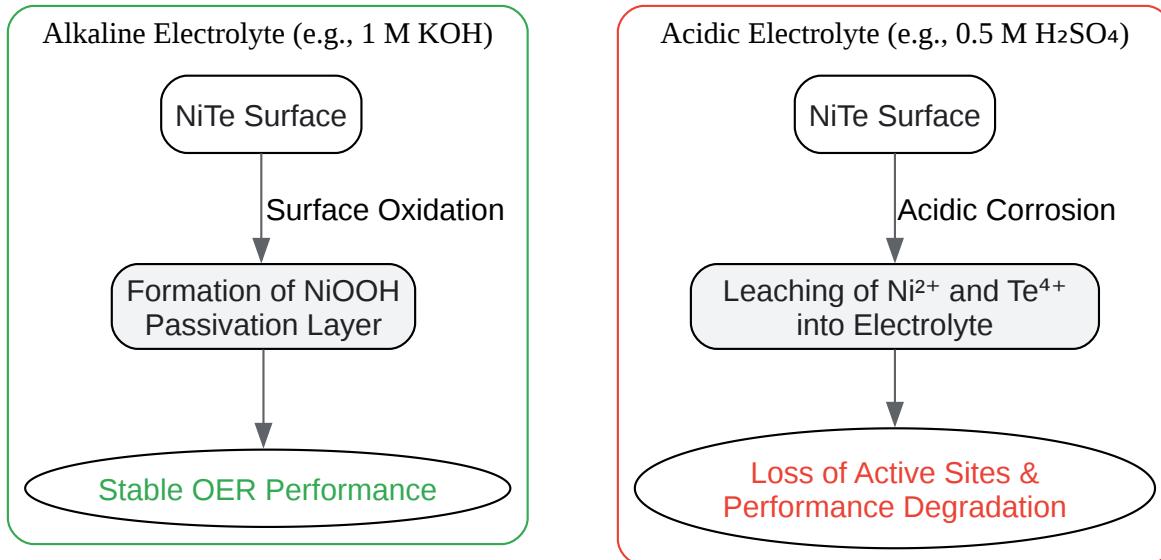
## Visualizing Experimental Workflow and Degradation Pathways

To better understand the processes involved in assessing and degrading **nickel telluride**, the following diagrams are provided.



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*Experimental workflow for stability assessment.*



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*Degradation pathways of NiTe.*

## Conclusion

**Nickel telluride** demonstrates a clear dichotomy in its stability depending on the electrolyte environment. In alkaline media, it is a robust and highly stable electrocatalyst, particularly for the OER, due to the formation of a protective and catalytically active nickel oxyhydroxide layer. In contrast, its stability in acidic media is more nuanced and composition-dependent. While susceptible to dissolution, advanced ternary **nickel telluride** compositions have shown exceptional long-term stability for the HER, outperforming many non-precious metal alternatives. For researchers and professionals in the field, the choice of **nickel telluride** as an electrocatalyst should be carefully considered based on the intended application and the specific electrolyte conditions to ensure optimal performance and longevity.

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## References

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